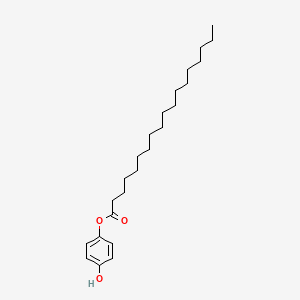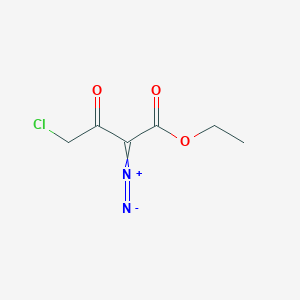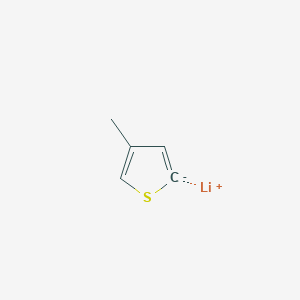![molecular formula C22H24N2O B14415957 N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide CAS No. 83076-38-4](/img/structure/B14415957.png)
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is an organic compound belonging to the class of amides This compound features a naphthalene ring system substituted with a carboxamide group, which is further substituted with a diethylamino group and a methyl(phenyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a carboxamide group at the 1-position.
Substitution Reactions: The carboxamide group is then substituted with a diethylamino group through nucleophilic substitution.
Introduction of the Methyl(phenyl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-[methyl(phenyl)amino]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N,N-Diethyl-2-[methyl(phenyl)amino]anthracene-1-carboxamide: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to benzene or anthracene derivatives. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
83076-38-4 |
|---|---|
Molekularformel |
C22H24N2O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-(N-methylanilino)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-4-24(5-2)22(25)21-19-14-10-9-11-17(19)15-16-20(21)23(3)18-12-7-6-8-13-18/h6-16H,4-5H2,1-3H3 |
InChI-Schlüssel |
NINTXUCAMWJKEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
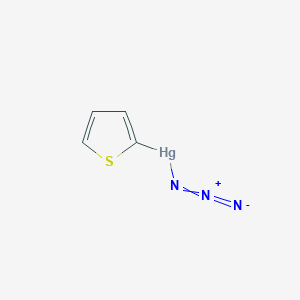
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
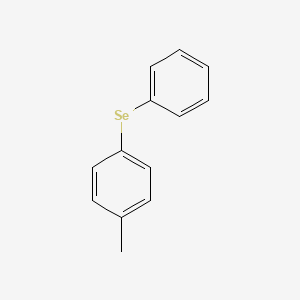
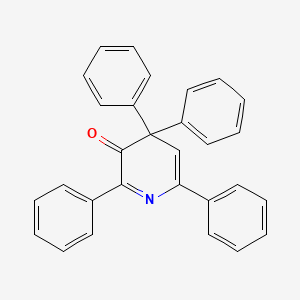
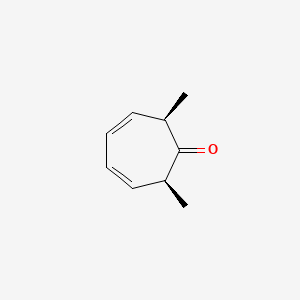
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
